molecular formula C7H7ClFNO B13890176 (5-Amino-3-chloro-2-fluorophenyl)methanol

(5-Amino-3-chloro-2-fluorophenyl)methanol

Cat. No.: B13890176
M. Wt: 175.59 g/mol
InChI Key: YBMIWSCQALCNTR-UHFFFAOYSA-N
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Description

(5-Amino-3-chloro-2-fluorophenyl)methanol is an aromatic compound with a unique structure that includes amino, chloro, and fluoro substituents on a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-3-chloro-2-fluorophenyl)methanol typically involves multi-step organic reactions. One common method includes the nitration of 3-chloro-2-fluorotoluene, followed by reduction to introduce the amino group. The final step involves the conversion of the methyl group to a methanol group through oxidation and subsequent reduction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(5-Amino-3-chloro-2-fluorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenols, amines, and various aromatic derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(5-Amino-3-chloro-2-fluorophenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Amino-3-chloro-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-3-chloro-2-fluorophenyl)ethanol
  • (5-Amino-3-chloro-2-fluorophenyl)acetone
  • (5-Amino-3-chloro-2-fluorophenyl)benzene

Uniqueness

(5-Amino-3-chloro-2-fluorophenyl)methanol is unique due to the presence of both amino and methanol groups, which provide distinct chemical reactivity and biological activity compared to its analogs. The combination of chloro and fluoro substituents further enhances its potential for diverse applications .

Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

(5-amino-3-chloro-2-fluorophenyl)methanol

InChI

InChI=1S/C7H7ClFNO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2,11H,3,10H2

InChI Key

YBMIWSCQALCNTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)F)Cl)N

Origin of Product

United States

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